7-Nitro-1,3,5-triazaadamantane
Overview
Description
7-Nitro-1,3,5-triazaadamantane is a derivative of 1,3,5-triazaadamantane, a compound characterized by a rigid cage-like structure with three nitrogen atoms replacing carbon atoms at specific positions. This substitution imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of research .
Mechanism of Action
Target of Action
7-Nitro-1,3,5-triazaadamantane, a derivative of azaadamantanes, primarily targets viral strains. It has shown pronounced antiviral activity against the Frunze strain of influenza A virus .
Mode of Action
The compound acts as a mono-dentate ligand, binding to one metal center only, despite the presence of three equivalent amino nitrogens . This interaction with its targets leads to changes in the biological activity of the compound.
Biochemical Pathways
It’s known that the compound’s interaction with its targets can lead to changes in the biological activity of the compound .
Pharmacokinetics
The azaadamantane derivatives, such as this compound, have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability . The compound’s ADME properties are yet to be fully explored.
Result of Action
The molecular and cellular effects of this compound’s action are primarily antiviral. It has shown effectiveness against the Frunze strain of influenza A virus at a concentration of 1 µM .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s solubility in water is higher than that of adamantanes, which can affect its bioavailability and interaction with targets .
Biochemical Analysis
Biochemical Properties
7-Nitro-1,3,5-triazaadamantane plays a crucial role in biochemical reactions, primarily acting as a ligand that binds to metal centers. It interacts with various enzymes, proteins, and other biomolecules, forming complexes that can influence biochemical pathways. For instance, it forms mononuclear transition metal complexes with metals such as zinc, palladium, and platinum . These interactions are typically characterized by the compound acting as a mono-dentate ligand, binding to one metal center despite the presence of three equivalent amino nitrogens . The low basicity of this compound’s amines also affects its interaction with biomolecules, as it does not participate in hydrogen bonding .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It has been shown to possess antiviral activity, particularly against the influenza A virus and herpes viruses . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its antiviral activity is linked to its ability to interfere with viral replication and protein synthesis . Additionally, this compound’s interaction with metal ions can modulate cellular responses and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role as an enzyme inhibitor or activator. As a ligand, it binds to metal centers, forming complexes that can inhibit or activate enzymatic activity . For instance, its interaction with transition metals can lead to the formation of stable complexes that alter the function of metal-dependent enzymes . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound forms stable complexes with metal ions, which can persist over extended periods . Its stability can be influenced by environmental factors such as pH and temperature . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained antiviral activity and modulation of cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antiviral activity without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney function . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with metal ions can influence the activity of metal-dependent enzymes, thereby affecting metabolic processes . Additionally, this compound can modulate the levels of specific metabolites, contributing to its antiviral and biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, including its low basicity and ability to form stable complexes with metal ions .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it interacts with biomolecules within these compartments . For example, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can modulate enzymatic activity and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Nitro-1,3,5-triazaadamantane can be synthesized by the condensation of nitromethane with hexamethylenetetramine in the presence of acetic acid . Another method involves the reaction of paraformaldehyde with nitromethane and ammonium acetate in an alcoholic medium .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-1,3,5-triazaadamantane undergoes various chemical reactions, including nitration, nitrosation, and reduction .
Common Reagents and Conditions:
Nitration and Nitrosation: These reactions typically involve the use of nitric acid and nitrous acid, respectively.
Major Products:
Nitration and Nitrosation: The major products are N-nitro- and N-nitroso-amines.
Reduction: The major products include 7-hydroxyamino- and 7-amino-1,3,5-triazaadamantane.
Scientific Research Applications
7-Nitro-1,3,5-triazaadamantane has shown significant potential in various scientific research applications:
Comparison with Similar Compounds
1,3,5-Triazaadamantane: The parent compound, which lacks the nitro group.
7-Amino-1,3,5-triazaadamantane: A derivative obtained by the reduction of 7-nitro-1,3,5-triazaadamantane.
7-Bromo-1,3,5-triazaadamantane: Another derivative with a bromine atom at the 7-position.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
7-nitro-1,3,5-triazatricyclo[3.3.1.13,7]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c12-11(13)7-1-8-4-9(2-7)6-10(3-7)5-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPLVTOEOMJNPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301037017 | |
Record name | 1,3,5-Triaza-7-nitroadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301037017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14612-28-3 | |
Record name | 1,3,5-Triaza-7-nitroadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301037017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Nitro-1,3,5-triaza-adamantane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 7-Nitro-1,3,5-triazaadamantane?
A1: this compound is characterized by the molecular formula C₇H₁₂N₄O₂ and a molecular weight of 184.20 g/mol []. ¹H and ¹³C NMR spectroscopic data, alongside INDO molecular orbital calculations, have been used to elucidate its structure and electronic properties [].
Q2: How does the chemistry of this compound relate to hexamine?
A2: Studies have revealed significant similarities between the chemistry of NO₂-TAA and hexamine, particularly regarding their nitrolysis reactions [, ]. This similarity suggests that the nitrolysis of hexamine likely proceeds through a mechanism comparable to that of NO₂-TAA, involving a stepwise scission process [].
Q3: What are the potential applications of this compound in coordination chemistry?
A3: NO₂-TAA demonstrates potential as a ligand in transition metal complexes []. For instance, it can act as a labile and reactive nitrogen ligand in mixed-ligand platinum(II) oxadiazoline complexes [, ]. These complexes have been investigated for potential cytotoxic properties [, ].
Q4: How does this compound behave as a ligand in platinum(II) complexes?
A4: In platinum(II) complexes, NO₂-TAA can act as both a monodentate and bidentate ligand []. It exhibits a weaker bonding affinity compared to hexamethylenetetramine (hmta) []. DFT calculations suggest that protonation of the non-coordinated nitrogen atoms in NO₂-TAA weakens the Pt-N bond, potentially impacting its lability in biological environments [].
Q5: What is the significance of the labile nature of this compound in platinum(II) complexes?
A5: The labile nature of NO₂-TAA in these complexes suggests potential for ligand exchange reactions under physiological conditions []. This lability, coupled with the hydrolysis of coordinated NO₂-TAA releasing formaldehyde, suggests potential bioactivity distinct from conventional platinum-based compounds [].
Q6: Are there computational studies exploring the interactions of this compound-containing complexes with DNA?
A6: Yes, combined DFT/AIM studies predict that platinum(II) complexes containing NO₂-TAA can interact with DNA nucleobases, potentially leading to ligand exchange reactions []. Molecular modeling studies further suggest that the PtCl(oxadiazoline) fragment, formed after the release of NO₂-TAA, might interact with DNA, potentially forming d(GpG) intrastrand crosslinks similar to those observed with cisplatin [].
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